molecular formula C7H13NO4 B8761084 (Acetyloxy)-carbamic acid tert-butyl ester CAS No. 99768-83-9

(Acetyloxy)-carbamic acid tert-butyl ester

Cat. No. B8761084
M. Wt: 175.18 g/mol
InChI Key: JZRZCXCWUWTKQF-UHFFFAOYSA-N
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Patent
US09018411B2

Procedure details

[(tert-Butoxy)carbonyl]amino acetate is prepared from acetyl chloride and N-tert-butoxycarbonyl hydroxylamine according to Scheme 1 and the method described by Carpino et al. J. Am. Chem. Soc. 1959, 955-957. (10 g, 100%), 1H NMR (500 MHz, DMSO-d6) δ ppm 10.57 (1H, br. s.), 2.10 (3H, s), 1.41 (9H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5]([O:9][C:10]([NH:12][OH:13])=[O:11])([CH3:8])([CH3:7])[CH3:6]>>[C:1]([O:13][NH:12][C:10]([O:9][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)ONC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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